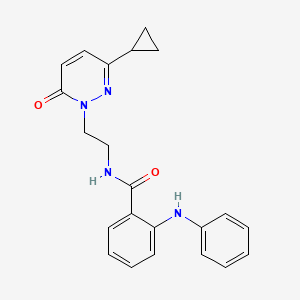
4(3H)-Quinazolinone, 2-amino-8-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4(3H)-Quinazolinone, 2-amino-8-methoxy-” is a chemical compound with the molecular formula C8H7N3O . It is a derivative of quinazolinone, a class of organic compounds that are bicyclic, containing a benzene ring fused to a quinazoline core .
Molecular Structure Analysis
The molecular structure of “4(3H)-Quinazolinone, 2-amino-8-methoxy-” is characterized by a quinazolinone core, which displays different tautomeric forms . The compound has a molecular weight of approximately 161.161 Da .Physical And Chemical Properties Analysis
The compound has a density of approximately 1.5±0.1 g/cm3, a boiling point of 461.5±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 46.4±0.3 cm3, and a molar volume of 110.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Properties
4(3H)-Quinazolinones have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. Furthermore, their antioxidant properties have been assessed using various assays, indicating that specific substituents on the quinazolinone ring can enhance these activities. The research also suggests the importance of hydroxyl groups in increasing antioxidant activity, with certain derivatives showing promising metal-chelating properties (Osarumwense Peter Osarodion, 2023); (Janez Mravljak et al., 2021).
Synthetic Advances
Significant advances in the synthesis of 4(3H)-quinazolinones have been achieved, highlighting novel routes and strategies that allow for the efficient production of these compounds. These methods emphasize the importance of sustainable chemistry by avoiding heavy-metal catalysts and minimizing toxic byproducts. This progress not only facilitates the creation of 4(3H)-quinazolinones with various biological activities but also contributes to the greener production of these compounds (Lin He et al., 2014); (R. Cheng et al., 2014).
Analgesic and Anti-inflammatory Activities
Research into 4(3H)-quinazolinone derivatives has also explored their analgesic and anti-inflammatory potentials. These studies have led to the identification of compounds with significant activity in these areas, providing a foundation for the development of new therapeutic agents. The research underscores the utility of 4(3H)-quinazolinones in designing drugs with improved efficacy and reduced side effects (V. Alagarsamy et al., 2011).
Anticonvulsant Properties
Several 4(3H)-quinazolinones have been synthesized and evaluated for their anticonvulsant activity. This work has identified compounds with promising activity, contributing to the pool of potential lead compounds for the development of new anticonvulsant drugs. The findings highlight the therapeutic potential of 4(3H)-quinazolinone derivatives in treating seizure disorders (J. F. Wolfe et al., 1990).
Hypolipidemic Activities
The hypolipidemic activities of 4(3H)-quinazolinones have been explored, with certain derivatives showing the ability to lower triglyceride and total cholesterol levels. These studies provide insights into the structure-activity relationships of these compounds, suggesting their potential as therapeutic agents for managing dyslipidemia (Y. Kurogi et al., 1996).
Eigenschaften
IUPAC Name |
2-amino-8-methoxy-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-6-4-2-3-5-7(6)11-9(10)12-8(5)13/h2-4H,1H3,(H3,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPBOXADXAQLHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(NC2=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2717958.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide](/img/structure/B2717960.png)

![(5E)-1-(3-hydroxypropyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2717963.png)


![3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2717968.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2717977.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2717978.png)


![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2717981.png)